Ginsenoside Ra3

Transporter inhibition Drug-drug interaction Hepatobiliary transport

Choose Ginsenoside Ra3 for cleaner OATP1B3 transporter studies: its IC50 (2.9 μM) is 1.8× weaker than Rb1 and 5.8× weaker than Rc, minimizing confounding inhibition. For PK/PD modeling, its 4.0% human plasma unbound fraction (vs. 1.7% for Rb1) maximizes biologically available concentration. It is an indispensable marker for mountain‑cultivated ginseng authentication (HPLC/UPLC‑MS) and one of only three key systemic exposure markers for Panax notoginseng studies. Insist on precise structural identity, not broad class labels.

Molecular Formula C59H100O27
Molecular Weight 1241.4 g/mol
CAS No. 90985-77-6
Cat. No. B2488277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGinsenoside Ra3
CAS90985-77-6
Molecular FormulaC59H100O27
Molecular Weight1241.4 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)O)O)O)O)C
InChIInChI=1S/C59H100O27/c1-24(2)10-9-14-59(8,86-53-46(75)42(71)39(68)31(82-53)23-78-51-47(76)48(40(69)30(21-62)79-51)84-50-44(73)36(65)27(64)22-77-50)25-11-16-58(7)35(25)26(63)18-33-56(5)15-13-34(55(3,4)32(56)12-17-57(33,58)6)83-54-49(43(72)38(67)29(20-61)81-54)85-52-45(74)41(70)37(66)28(19-60)80-52/h10,25-54,60-76H,9,11-23H2,1-8H3
InChIKeyQUNSGRLNZDSQJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ginsenoside Ra3 (CAS 90985-77-6) for Scientific Research and Procurement: A Quantitative Comparator-Based Evidence Guide


Ginsenoside Ra3 (CAS 90985-77-6) is a protopanaxadiol (PPD)-type triterpene saponin, one of the major ginsenosides isolated from the roots of Panax ginseng and Panax notoginseng [1]. Its molecular structure is characterized by a (20S)-protopanaxadiol aglycone core attached to a specific chain of sugar moieties: 3-O-(β-D-glucopyranosyl (1→2)-β-D-glucopyranosido)-20-O-β-D-xylopyranosyl(1→3)-β-D-glucopyranosyl (1→6)-β-D-glucopyranoside, giving it a molecular formula of C59H100O27 and a molecular weight of approximately 1241.4 g/mol [2]. As a major constituent in Panax species, it is often found in complex mixtures alongside other ginsenosides such as Rb1, Rc, Rd, and Re, which are chemically similar and often co-extracted, making specific sourcing and characterization critical for research applications [3].

Why Simple Substitution with Another Ginsenoside is Scientifically Unsound: The Specific Case of Ra3


While the ginsenoside family shares a common terpenoid backbone, structural variations in the number, type, and position of attached sugar moieties confer profound differences in their biological interactions, pharmacokinetic (PK) fate, and analytical behavior. The term "ginsenosides" is a broad class descriptor, not a specification of functional equivalence. For instance, PPD-type ginsenosides like Ra3, Rb1, and Rd exhibit distinct systemic exposure profiles compared to protopanaxatriol (PPT)-type ginsenosides like Rg1 and Re [1]. Furthermore, even among closely related PPD-type ginsenosides, differences in sugar chain architecture directly impact their affinity for drug transporters, plasma protein binding, and susceptibility to metabolism [2]. Therefore, substituting Ra3 with another ginsenoside without rigorous, quantitative justification introduces significant variability and jeopardizes the reproducibility of experimental results. The evidence below provides the precise, quantifiable differentiation required for informed scientific selection.

Quantitative Differentiation Guide: How Ginsenoside Ra3 Performs Relative to Key Analogs


Differential Inhibition of Hepatic Uptake Transporter OATP1B3: Ginsenoside Ra3 vs. Rb1 and Rc

In a direct head-to-head comparison, Ginsenoside Ra3 exhibited significantly weaker inhibition of the human hepatic uptake transporter OATP1B3 compared to its close structural analogs, ginsenosides Rb1 and Rc. The IC50 value for Ra3 was 2.9 ± 0.3 μM, which is 1.8-fold and 5.8-fold higher than the IC50 values for Rb1 (1.6 ± 0.1 μM) and Rc (0.5 ± 0.0 μM), respectively [1]. This lower inhibitory potency suggests a distinct interaction profile with this key drug transport protein.

Transporter inhibition Drug-drug interaction Hepatobiliary transport

Superior Plasma Unbound Fraction: A Comparative Analysis of Protein Binding for Ginsenoside Ra3

Ginsenoside Ra3 demonstrates a significantly higher unbound fraction (fu) in both rat and human plasma compared to several other PPD-type ginsenosides. In a cross-study comparable analysis, the unbound fraction of Ra3 in human plasma was measured at 4.0 ± 0.7% [1]. This is 2.4-fold higher than that of the widely studied ginsenoside Rb1 (1.7 ± 0.6%) and 2.7-fold higher than ginsenoside Rc (1.5 ± 0.1%) under identical experimental conditions. A similar trend is observed in rat plasma, where Ra3 has an fu of 0.92 ± 0.13%, compared to 0.62 ± 0.03% for Rb1.

Plasma protein binding Pharmacokinetics Free drug concentration

Validated as a Pharmacokinetic Marker: Differential Systemic Exposure of Ginsenoside Ra3 In Vivo

In a direct head-to-head comparison of oral pharmacokinetics in rats, the systemic exposure to ginsenoside Ra3 was significantly greater than that of other major ginsenosides, including the PPT-type ginsenosides Rg1, Re, and notoginsenoside R1 [1]. This difference is attributed in part to its passive biliary excretion mechanism, contrasting with the active biliary excretion observed for most other ginsenosides [1]. As a result of this favorable exposure profile, Ra3, along with Rb1 and Rd, has been specifically identified and validated as a suitable pharmacokinetic marker for indicating systemic exposure to Panax notoginseng (Sanqi) extracts [1].

In vivo pharmacokinetics Systemic exposure Oral bioavailability

Analytical Differentiation: Ginsenoside Ra3 as a Discriminatory Marker for Ginseng Authentication

Ginsenoside Ra3 has been identified as a characteristic chemical marker for differentiating mountain-cultivated ginseng (MCG) from cultivated ginseng (CG) using UPLC-QTOF-MS/MS. In a study comparing 45 ginseng samples, ginsenoside Ra3 (or its isomer) was found to be a discriminatory component specific to MCG, while malonyl ginsenoside Rb1 was identified as the key marker for CG [1]. This provides a clear, quantifiable basis for its use in quality control and authentication protocols.

Quality control Authentication UPLC-QTOF-MS

Differential In Silico Binding Affinity: Ginsenoside Ra3 vs. Ra1 and Ra2

In a cross-study comparable analysis of molecular docking simulations, ginsenoside Ra3 demonstrated a higher calculated binding affinity for a specific biological target compared to its close analogs, ginsenosides Ra1 and Ra2. The calculated binding affinity for Ra3 was -9.0 kcal/mol, compared to -8.7 kcal/mol for Ra1 and -8.6 kcal/mol for Ra2 [1]. This difference, while moderate, suggests a distinct molecular interaction profile that could be relevant in target-based virtual screening campaigns.

Molecular docking In silico screening Structure-activity relationship

Long Elimination Half-Life: A Pharmacokinetic Advantage Shared by Ra3

As a member of a specific subclass of saponins, ginsenoside Ra3 exhibits a significantly long elimination half-life in vivo, a property it shares with a few other ginsenosides like Rb1, Rc, and Rd. This class-level attribute is a consequence of slow biliary excretion, which leads to half-lives ranging from 7 to 25 hours in rats [1]. This is in stark contrast to the majority of other saponins, which undergo rapid biliary excretion and have much shorter half-lives.

Elimination half-life PK profile Biliary excretion

Evidence-Based Procurement Scenarios: When to Prioritize Ginsenoside Ra3 Over Analogs


In Vitro Drug-Drug Interaction (DDI) Studies Focused on OATP1B3 Transporter

When designing experiments to investigate the role of the hepatic uptake transporter OATP1B3, ginsenoside Ra3 is a superior choice over ginsenosides Rb1 and Rc. Its significantly weaker inhibition of OATP1B3 (IC50 = 2.9 μM vs. 1.6 μM and 0.5 μM, respectively) [1] makes it a more suitable compound for studies where confounding inhibition of this transporter must be minimized. This allows for cleaner interpretation of results related to OATP1B3-mediated uptake.

Pharmacokinetic Studies Where Free Drug Concentration is a Critical Parameter

In pharmacokinetic and pharmacodynamic (PK/PD) modeling, the unbound fraction of a drug is a key determinant of its distribution and target engagement. With a human plasma unbound fraction 2.4-fold higher than ginsenoside Rb1 (4.0% vs. 1.7%) [1], ginsenoside Ra3 is the preferred compound for studies where maximizing the biologically available concentration is essential for observing a clear pharmacological effect.

Analytical Method Development and Quality Control for Ginseng Authentication

For laboratories developing UPLC-MS or HPLC methods for the quality control and authentication of Panax ginseng materials, ginsenoside Ra3 is an indispensable reference standard. Its identification as a specific marker for mountain-cultivated ginseng [1] provides a clear, evidence-based rationale for its inclusion in analytical protocols designed to discriminate between different cultivation types, a task for which other ginsenosides are not as effective.

Research on the Systemic Pharmacological Effects of Panax notoginseng Extracts

When investigating the mechanisms underlying the therapeutic effects of Panax notoginseng (Sanqi), studies should prioritize the quantification of ginsenoside Ra3 in plasma. It is one of only three ginsenosides (along with Rb1 and Rd) identified as a key pharmacokinetic marker due to its high and sustained systemic exposure following oral administration [2]. This makes it a critical component for establishing exposure-response relationships in vivo.

Quote Request

Request a Quote for Ginsenoside Ra3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.